An In-depth Technical Guide to (1-Methylcyclohexanyl)methyl-4-nitrophenyl Ether: Synthesis, Characterization, and Applications
An In-depth Technical Guide to (1-Methylcyclohexanyl)methyl-4-nitrophenyl Ether: Synthesis, Characterization, and Applications
Abstract: This technical guide provides a comprehensive scientific overview of (1-Methylcyclohexanyl)methyl-4-nitrophenyl Ether (CAS No: 85002-76-2).[1][2] The document details the molecule's chemical structure, nomenclature, and key physicochemical properties. The core of this guide is a detailed exposition of its synthesis via the Williamson ether synthesis, offering a step-by-step experimental protocol and a thorough rationale for the methodological choices. Furthermore, we outline the standard procedures for purification and in-depth spectroscopic characterization, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This whitepaper is intended for researchers, chemists, and professionals in drug development, providing the foundational knowledge required to synthesize, verify, and utilize this compound in advanced research settings.
Chemical Identity and Properties
Nomenclature and Structure
(1-Methylcyclohexanyl)methyl-4-nitrophenyl ether is an alkyl aryl ether characterized by a substituted aliphatic cyclohexyl moiety linked via an ether oxygen to a para-substituted nitrophenyl group.
-
Systematic Name: 1-[(1-methylcyclohexyl)methoxy]-4-nitrobenzene[1]
The structure combines a bulky, non-polar aliphatic group with a polar, electron-withdrawing aromatic system, suggesting specific solubility profiles and chemical reactivity.
Table 1: Physicochemical Properties of (1-Methylcyclohexanyl)methyl-4-nitrophenyl Ether
| Property | Value | Source/Method |
| Molecular Weight | 249.31 | Calculated |
| Molecular Formula | C₁₄H₁₉NO₃ | Clinivex[1], SCBT[2] |
| Appearance | Expected to be a solid at room temperature | Inferred from similar nitrophenyl ethers[3][4] |
| Solubility | Low in water; soluble in organic solvents like ethanol, acetone, ethyl acetate | Inferred from structural analogues[4] |
Synthesis Methodology: The Williamson Ether Synthesis
The synthesis of asymmetrical ethers like the target compound is most reliably achieved through the Williamson ether synthesis. This reaction is a cornerstone of organic synthesis due to its broad scope and dependability.[5]
Retrosynthetic Analysis & Mechanistic Principle
The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[5][6] For the synthesis of an alkyl aryl ether, there are two theoretical disconnection approaches:
-
Route A: Aryl nucleophile (phenoxide) + Alkyl electrophile (alkyl halide)
-
Route B: Alkyl nucleophile (alkoxide) + Aryl electrophile (aryl halide)
Route A is vastly superior and the only practical option. Aryl halides are resistant to Sₙ2 reactions because the carbon-halogen bond has partial double-bond character and backside attack is sterically hindered by the benzene ring.[6][7] Therefore, the synthesis must proceed by the reaction of a 4-nitrophenoxide ion with a suitable (1-methylcyclohexanyl)methyl halide.
Recommended Synthetic Protocol
This protocol is based on established methods for synthesizing nitrophenyl ethers, ensuring high yield and purity.[7][8]
Reactants:
-
4-Nitrophenol
-
1-(Bromomethyl)-1-methylcyclohexane (or the corresponding chloride/tosylate)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
Rationale for Experimental Choices:
-
Nucleophile Precursor: 4-Nitrophenol is chosen because its hydroxyl proton is relatively acidic (pKa ≈ 7.1) due to the electron-withdrawing nitro group, facilitating deprotonation.
-
Base: Anhydrous potassium carbonate is a mild, non-nucleophilic base, ideal for deprotonating the phenol in situ to form the reactive phenoxide. Its use avoids the handling of more reactive and hygroscopic bases like sodium hydride.
-
Electrophile: A primary alkyl halide, 1-(bromomethyl)-1-methylcyclohexane, is used as it is an excellent substrate for Sₙ2 reactions.[6] The use of secondary or tertiary halides would lead to competing E2 elimination reactions, drastically reducing the yield of the desired ether.[7]
-
Solvent: DMF is a polar aprotic solvent that effectively solvates the potassium cation, leaving the phenoxide anion more "naked" and nucleophilic, thereby accelerating the Sₙ2 reaction rate.
Detailed Experimental Protocol
-
Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-nitrophenol (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and anhydrous DMF (approx. 10 mL per gram of 4-nitrophenol).
-
Reagent Addition: Stir the suspension at room temperature for 15 minutes. Add 1-(bromomethyl)-1-methylcyclohexane (1.1 eq.) to the mixture via syringe.
-
Reaction: Heat the reaction mixture to 80-90 °C using an oil bath.
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture (e.g., 4:1). The reaction is complete when the 4-nitrophenol spot is no longer visible. This typically takes 4-8 hours.
-
Work-up: Once complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing cold deionized water (approx. 5 times the volume of DMF).
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Washing & Drying: Combine the organic layers and wash sequentially with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Visualization of the Synthesis
Caption: Williamson ether synthesis of the target compound.
Purification and Characterization
Purification
The crude product obtained after solvent removal is typically purified by flash column chromatography on silica gel. A gradient elution system, starting with pure hexane and gradually increasing the polarity with ethyl acetate, is effective for separating the non-polar ether product from any residual starting materials or byproducts.
Spectroscopic Characterization
Confirmation of the chemical structure and assessment of purity are achieved through a combination of standard spectroscopic techniques.
4.2.1 ¹H NMR Spectroscopy
-
Aromatic Region (δ 7.0-8.5 ppm): Two doublets are expected for the AA'BB' system of the para-substituted benzene ring. The doublet downfield (δ ~8.2 ppm) corresponds to the protons ortho to the electron-withdrawing nitro group, while the doublet upfield (δ ~7.0 ppm) corresponds to the protons ortho to the ether linkage.
-
Ether Linkage (δ ~3.8-4.0 ppm): A singlet corresponding to the two protons of the -O-CH₂ - group.
-
Aliphatic Region (δ 0.9-1.8 ppm): A complex series of multiplets for the methylene protons of the cyclohexyl ring and a singlet around δ ~1.0 ppm for the methyl (-CH₃) group protons.
4.2.2 ¹³C NMR Spectroscopy
-
Aromatic Region (δ ~115-165 ppm): Four distinct signals are expected for the aromatic carbons. The carbon attached to the nitro group (C-NO₂) will be around δ ~141 ppm, and the carbon attached to the ether oxygen (C-O) will be significantly downfield, around δ ~164 ppm.
-
Ether Linkage (δ ~75-80 ppm): A signal for the -O-C H₂- carbon.
-
Aliphatic Region (δ ~20-40 ppm): Signals corresponding to the carbons of the methylcyclohexyl group, including the quaternary carbon.
4.2.3 Infrared (IR) Spectroscopy
-
N-O Stretching (Nitro Group): Two very strong and characteristic absorption bands are expected: one for the asymmetric stretch (~1520 cm⁻¹) and one for the symmetric stretch (~1345 cm⁻¹).[9]
-
C-O-C Stretching (Ether): A strong band for the aryl-alkyl ether C-O stretch, typically found in the 1250-1200 cm⁻¹ region.
-
Aromatic C=C Stretching: Medium to weak bands in the 1600-1450 cm⁻¹ region.
-
C-H Stretching: Bands for sp³ C-H bonds just below 3000 cm⁻¹ and for sp² C-H bonds just above 3000 cm⁻¹.
4.2.4 Mass Spectrometry (MS)
-
Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at an m/z value corresponding to the molecular weight of the compound (249.3).
-
Fragmentation: Common fragmentation patterns would include cleavage of the ether bond, leading to fragments corresponding to the 4-nitrophenoxy cation (m/z 138) and the (1-methylcyclohexanyl)methyl cation (m/z 111).
Visualization of the Post-Synthesis Workflow
Caption: General workflow from crude product to final verification.
Potential Applications and Significance
(1-Methylcyclohexanyl)methyl-4-nitrophenyl ether, and related nitrophenyl ethers, serve as valuable intermediates in organic synthesis.[3]
-
Pharmaceutical and Agrochemical Synthesis: The nitro group is a versatile functional handle. It can be readily reduced to an amine, which is a key functional group in a vast array of bioactive molecules. This allows for the introduction of the (1-methylcyclohexanyl)methoxy moiety into more complex target structures.
-
Materials Science: Nitrophenyl compounds are sometimes used in the development of polymers, dyes, and specialty coatings, where the nitro group can modify the material's electronic or physical properties.[3]
-
Probing Enzyme Activity: Chromogenic substrates based on 4-nitrophenol are widely used in biochemical assays. While this specific ether is not a direct substrate, its synthesis provides a framework for creating novel, sterically hindered ethers that could be used to probe the active sites of enzymes.
Conclusion
This guide has provided a detailed technical framework for the synthesis and analysis of (1-Methylcyclohexanyl)methyl-4-nitrophenyl Ether. By employing the robust Williamson ether synthesis with a carefully selected phenoxide/alkyl halide pairing, the target compound can be produced in high yield. The outlined purification and comprehensive spectroscopic characterization methods provide a clear pathway for obtaining and verifying a high-purity sample suitable for advanced research applications in medicinal chemistry, materials science, and organic synthesis.
References
- Clinivex. (n.d.). (1-Methylcyclohexanyl)methyl-4-nitrophenyl Ether.
- ACS Publications. (2005, February 23). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development.
- Santa Cruz Biotechnology. (n.d.). (1-Methylcyclohexanyl)methyl-4-nitrophenyl Ether.
- Sigma-Aldrich. (n.d.). 2-Nitrophenyl octyl ether.
- Echemi. (2025, June 30).
- Wikipedia. (n.d.). Williamson ether synthesis.
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
- Chem-Impex. (n.d.). 4-Nitrophenyl phenyl ether.
- NIST. (n.d.). Cyclohexene, 4-methyl-1-(1-methylethyl)-. NIST Chemistry WebBook.
- Bulgarian Chemical Communications. (2023, August 7). 2-(((3-Chlorophenyl) imino) methyl)-4-nitrophenol: synthesis, molecular and medicinal studies.
- BenchChem. (n.d.). Spectroscopic Profile of 4-Acetyl-1-methylcyclohexene: A Technical Guide.
- Organic Syntheses. (1988). Synthesis of Biaryls via Palladium-Catalyzed Cross-Coupling: 2-Methyl-4'-nitrobiphenyl.
- NIST. (n.d.). Methyl 4-nitrophenyl sulfone. NIST Chemistry WebBook.
- Cheméo. (n.d.). Chemical Properties of Heptyl 4-nitrophenyl ether (CAS 13565-36-1).
- BenchChem. (2025, December). Technical Support Center: Williamson Ether Synthesis for Aryl Ethers.
- Beilstein Journals. (n.d.). 1-methyl-4-(4-nitrophenyl)-5-phenyl-3,4-dihydropyrimidin-2(1H)-one.
- BenchChem. (n.d.). A Comparative Guide to the Synthesis of Cyclohexyl(4-methylphenyl)acetonitrile.
- NextSDS. (n.d.).
- ResearchGate. (n.d.). ¹H NMR spectra of N-[6-methyl-2-(4'-nitrophenyl)-....
- ChemicalBook. (n.d.). 4-NITROPHENYL PHENYL ETHER synthesis.
- Books. (2024, August 16). Chapter 3: Synthetic Methods for Alkyl Aryl Ethers.
- Google Patents. (n.d.). CN109824520B - Preparation method of cis-4-methylcyclohexylamine.
- CymitQuimica. (n.d.). CAS 2216-12-8: 2-Nitrodiphenyl ether.
- Journal of the American Chemical Society. (2019, November 20). Correlation between Structure and Energetic Properties of Three Nitroaromatic Compounds....
Sources
- 1. clinivex.com [clinivex.com]
- 2. scbt.com [scbt.com]
- 3. chemimpex.com [chemimpex.com]
- 4. CAS 2216-12-8: 2-Nitrodiphenyl ether | CymitQuimica [cymitquimica.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. books.rsc.org [books.rsc.org]
- 9. researchgate.net [researchgate.net]
